N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide
Description
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Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-3-7-15(21)18-16-13-9-23(22)10-14(13)19-20(16)12-6-4-5-11(17)8-12/h4-6,8H,2-3,7,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVILTPENNKFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial respiration of fungi . It acts as a quinone outside inhibitor (QoI) , specifically inhibiting the cytochrome bc1 complex . This complex is a crucial component of the electron transport chain in mitochondria, playing a vital role in cellular respiration and energy production.
Mode of Action
The compound interacts with its target by blocking the transfer of electrons between cytochrome b and cytochrome c1. This inhibition disrupts the normal function of the electron transport chain, leading to a halt in cellular respiration . As a result, the fungi’s ability to produce energy is severely compromised, leading to its eventual death.
Biochemical Pathways
The affected pathway is the electron transport chain in the mitochondria of fungi. By inhibiting the cytochrome bc1 complex, the compound disrupts the flow of electrons, which is a critical step in the process of oxidative phosphorylation. This disruption leads to a decrease in ATP production, causing energy deprivation and ultimately leading to cell death.
Pharmacokinetics
For instance, they generally comply with Lipinski and Veber rules, possessing fewer than 5 hydrogen bond donors, fewer than 10 hydrogen bond acceptors, a molecular weight below 500 Da, and a log P value less than 5. These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth . By disrupting the fungi’s ability to produce energy, the compound effectively halts their growth and proliferation. This makes it an effective fungicide, used in agriculture to protect against major plant pathogens.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the compound’s interaction with its target. Additionally, the compound’s solubility in water and its potential to bioaccumulate can impact its environmental persistence and toxicity. It’s also worth noting that resistant populations of fungi have been identified, suggesting that genetic factors in the target organisms can also influence the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as pyraclostrobin, have been found to inhibit the mitochondrial cytochrome-bc1 complex. This suggests that N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide may interact with enzymes and proteins involved in cellular respiration.
Biological Activity
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is a compound belonging to the thieno[3,4-c]pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a pentanamide group. This unique structure may contribute to its biological properties. The synthesis of such compounds typically involves multi-step reactions requiring careful control of conditions to ensure high yields and purity.
Biological Activity Overview
Thieno[3,4-c]pyrazoles are known for their anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of this compound remain less documented; however, insights can be drawn from related compounds.
Antitumor Activity
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant antitumor activity. For instance, related thieno[2,3-d]pyrimidine derivatives have shown potent growth inhibition across various human tumor cell lines (NCI 60 cell lines) with IC50 values in the low micromolar range . These findings suggest that this compound may possess similar antitumor properties due to its structural similarities.
Table 1: Antitumor Activity Comparison of Thieno Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 20 | 0.20 | DHFR inhibitor |
| Methotrexate | 0.22 | DHFR inhibitor |
| N-(2-(3-chlorophenyl)-5-oxido...) | TBD | TBD |
The mechanism of action for compounds in this class often involves inhibition of key enzymes involved in cell proliferation and survival. For example, some thieno derivatives have been shown to inhibit dihydrofolate reductase (DHFR), leading to disrupted folate metabolism in cancer cells . Further studies on this compound would be necessary to elucidate its specific pathways.
Q & A
Q. What are the key synthetic pathways for N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide?
The synthesis involves multi-step reactions starting with precursors such as chlorophenyl derivatives and thieno-pyrazole cores. Critical steps include:
- Condensation reactions under anhydrous conditions (e.g., dry tetrahydrofuran) to prevent hydrolysis .
- Use of catalysts (e.g., palladium-based) to enhance regioselectivity and yield .
- Purification via column chromatography or recrystallization to isolate the final product . Example reaction conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Chlorophenyl derivative, THF | Dry THF | 0–5°C | 2–4 h | 60–70% |
| 2 | Thieno-pyrazole precursor, catalyst | THF | 25°C | 12 h | 75–85% |
Q. How is the compound structurally characterized to confirm its identity?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
- X-ray Crystallography : For 3D structural elucidation, particularly to resolve stereochemical ambiguities .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric methods .
- Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
- Solubility and stability testing in physiological buffers (e.g., PBS at pH 7.4) to assess pharmacokinetic potential .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
Advanced strategies include:
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters .
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity in heating, enhancing yield by 15–20% .
- In-line monitoring : Use of HPLC or FTIR to track reaction progress and adjust conditions dynamically .
Q. How should researchers address contradictions in reported biological activity data?
Resolve discrepancies through:
- Cross-validation assays : Compare results across multiple models (e.g., in vitro vs. ex vivo) .
- Structural analogs : Synthesize derivatives to isolate the role of specific functional groups (e.g., chlorophenyl vs. methoxyphenyl) .
- Target engagement studies : Use techniques like surface plasmon resonance (SPR) to measure direct binding affinity to putative targets .
Q. What methodologies are effective for studying the compound’s metabolic stability?
Key approaches:
- Liver microsome assays : Incubate with cytochrome P450 enzymes (e.g., human liver microsomes) to identify metabolic hotspots .
- LC-MS/MS metabolite profiling : Detect and quantify phase I/II metabolites in simulated physiological conditions .
- Computational modeling : Predict metabolic pathways using software like Schrödinger’s ADMET Predictor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
